3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
Description
3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative featuring a hydroxymethyl (–CH2OH) group at the 3' position and a cyano (–CN) group at the 4 position. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to non-polar substituents like alkyl or aryl groups .
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H11NO/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8,16H,10H2 |
InChI Key |
DYQDTYGEWFYTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3’-(Carboxymethyl)[1,1’-biphenyl]-4-carbonitrile.
Reduction: 3’-(Hydroxymethyl)[1,1’-biphenyl]-4-amine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the carbonitrile group can act as an electrophile in various reactions. These interactions can influence biological pathways and enzyme activities, making the compound useful in biochemical research .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents at the 3' and 4' positions, altering physical properties and applications:
Physicochemical Properties
- Solubility : The hydroxymethyl group likely improves aqueous solubility compared to alkoxy or alkylated analogs, though experimental data are lacking.
Research Findings and Data Highlights
Key Trends
- Substituent Effects : Polar groups (e.g., –OH, –CH2OH) enhance intermolecular interactions, increasing melting points and solubility. Alkoxy chains (e.g., octyloxy) improve thermal stability for liquid crystals .
- Synthetic Flexibility : Bromomethyl or iodinated biphenyls serve as versatile intermediates for further functionalization (e.g., amination, alkoxylation) .
Contradictions and Gaps
- Limited data exist for the hydroxymethyl derivative’s physical properties (e.g., m.p., solubility), necessitating further characterization.
- Safety and toxicity profiles are unreported for most analogs, though 4'-octyl derivatives comply with GHS safety standards .
Biological Activity
3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on existing literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the introduction of the hydroxymethyl group and the nitrile functionality onto a biphenyl framework. Techniques such as nucleophilic substitution and electrophilic aromatic substitution are commonly employed to achieve the desired structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism is thought to involve the modulation of cell cycle progression and apoptosis pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15.2 | Induction of apoptosis |
| HeLa | 12.5 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition tests reveal varying degrees of effectiveness depending on the concentration used.
| Bacterial Strain | Zone of Inhibition (mm) at 100 µg/mL |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 13 |
These results highlight its potential as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects in vitro. Research indicates that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cell cultures.
Case Studies
A notable case study involved the administration of this compound in animal models, where it was observed to reduce tumor size significantly compared to control groups. The study provided insights into dosage optimization and the pharmacokinetics of the compound.
Metabolic Stability and Toxicity
Research into the metabolic stability of this compound indicates that it undergoes various metabolic transformations, primarily hydroxylation and conjugation. Toxicity studies have shown that while the compound exhibits therapeutic potential, careful consideration must be given to its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
